フェニルヒドラジン

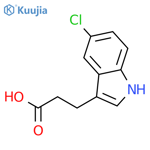

Phenylhydrazines are a class of organic compounds characterized by the presence of a phenyl group attached to a hydrazine moiety. These compounds are widely recognized for their reactivity and diverse applications in chemical synthesis, particularly as intermediates or functional groups in the construction of more complex molecules. They are often used in the preparation of pharmaceuticals, dyes, and other organic materials due to their ability to participate in various chemical reactions such as condensation, substitution, and cyclization.

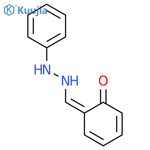

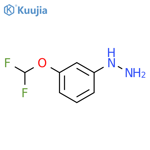

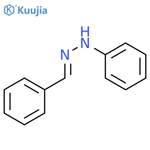

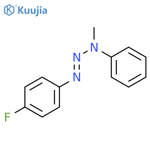

The structure of phenylhydrazines typically consists of a benzene ring attached to a hydrazine group (−NHNH₂), which can undergo multiple functional group transformations. These compounds exhibit basic properties due to the presence of the free amine groups, making them susceptible to protonation and other chemical reactions that involve nitrogen atoms. The versatility of phenylhydrazines arises from their capacity to form Schiff bases with aldehydes or ketones, contributing to their importance in organic chemistry research and industry applications.

In summary, phenylhydrazines play a crucial role as reactive intermediates and building blocks in the synthesis of a wide range of compounds, offering researchers and chemists versatile tools for creating new materials and pharmaceuticals.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

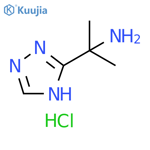

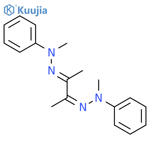

|

C.I. Basic Yellow 87 | 116844-55-4 | C14H16N3+.CH3O4S- |

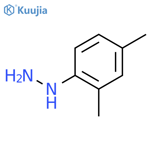

|

(2,4-dimethylphenyl)hydrazine | 615-00-9 | C8H12N2 |

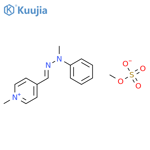

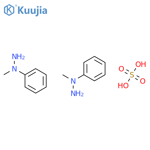

|

bis(1-methyl-1-phenylhydrazine), sulfuric acid | 618-26-8 | 2[C7H10N2].H2O4S |

|

2-Hydroxybenzaldehyde Phenylhydrazone | 614-65-3 | C13H12N2O |

|

3-(difluoromethoxy)phenylhydrazine | 62128-83-0 | C7H8F2N2O |

|

Benzaldehyde, phenylhydrazone | 588-64-7 | C13H12N2 |

|

1-Triazene, 1-(4-fluorophenyl)-3-methyl-3-phenyl- | 60252-80-4 | C13H12FN3 |

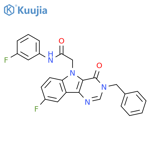

|

2,3-Butanedione,2,3-di-2-methyl-2-phenylhydrazone | 42479-40-3 | C18H22N4 |

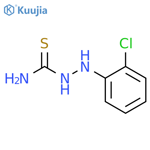

|

2-(2-Chlorophenyl)-1-hydrazinecarbothioamide | 877-52-1 | C7H8ClN3S |

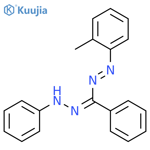

|

3,5-Diphenyl-1-(o-tolyl)formazan | 83809-73-8 | C20H18N4 |

関連文献

-

Soichiro Tsuda Soft Matter, 2014,10, 6038-6046

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

推奨される供給者

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品

-

-

-

-

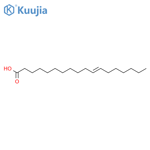

cis-Vaccenic acid Cas No: 506-17-2

cis-Vaccenic acid Cas No: 506-17-2 -